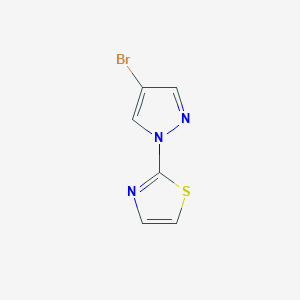

2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole

Vue d'ensemble

Description

“2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally similar to “this compound”, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide.

Molecular Structure Analysis

The molecular structure of compounds closely related to “this compound” has been characterized through various methods, including X-ray crystallography. This provides detailed insights into the arrangement of atoms and the geometry of the molecules.

Applications De Recherche Scientifique

Antibacterial and Antioxidant Activities

- Thiazolyl-pyrazole-biscoumarin Synthesis : Novel compounds, including those related to 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole, were synthesized and evaluated for antibacterial and antioxidant activities. These compounds showed significant biological capacity compared to references (Mahmoodi & Ghodsi, 2017).

Antidiabetic Activity

- Antidiabetic Activity of Novel Thiazoles : A study synthesized novel substituted pyrazoles containing indole and thiazole motifs, evaluating their antihyperglycemic activity. One specific compound showed significant antidiabetic activity in comparison to the standard drug (Sravanthi et al., 2017).

Fungicidal and Antiviral Activities

- Synthesis and Biological Activity : A compound closely related to this compound was synthesized, showing good fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).

Antimicrobial Studies

- Novel 2,4-Disubstituted Thiazoles : Synthesized derivatives containing substituted pyrazole moiety were screened for antibacterial activities against various microorganisms, showing significant activity (Vijesh et al., 2010).

Anti-proliferative Activities

- Thiazolyl Pyrazoline Derivatives : These derivatives were linked to benzo[1,3]dioxole moiety and evaluated for their antimicrobial and anti-proliferative activities. Certain compounds showed promising results against HCT-116 cancer cells (Mansour et al., 2020).

Cholinesterase Inhibitors

- Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors : These compounds were synthesized and investigated for their inhibitory effects on AChE and BuChE, showing potential as anticholinesterase agents (Temel et al., 2018).

Photoinduced Tautomerization

- Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine showed three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer (Vetokhina et al., 2012).

EP1 Receptor Antagonists

- EP1 Receptor Antagonists : A series of 2-(1H-pyrazol-1-yl)thiazole compounds were developed as selective EP1 receptor antagonists, with one compound demonstrating good oral pharmacokinetics (Atobe et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been found to exhibit a broad range of biological activities . They interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Similar compounds have been found to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

A related compound, methyl 2-(4-bromo-1h-pyrazol-1-yl)acetate, is reported to have high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSYQSPKBSGFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

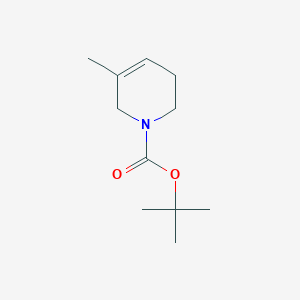

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)